Z-YVADLD-FMK (trifluoroacetate salt) is a synthetic peptide that plays a crucial role in biochemical research, particularly in studies involving apoptosis and inflammation. It features the amino acid sequence YVAD, which serves as a specific cleavage site for caspases, particularly caspase-1 and caspase-4. These caspases are essential in the apoptotic process and inflammatory responses, making Z-YVADLD-FMK a valuable tool for investigating these pathways.
The synthesis of Z-YVADLD-FMK typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular formula of Z-YVADLD-FMK is , with a molecular weight of approximately 616.6 g/mol. The structure includes several functional groups that contribute to its biological activity.
Z-YVADLD-FMK primarily participates in biochemical reactions involving caspases. It acts as an inhibitor by binding to the active site of these enzymes, preventing their substrate cleavage.
The compound's mechanism involves mimicking the natural substrate of caspases, allowing it to effectively inhibit their activity in vitro. This property makes it useful for studying cell death pathways and inflammatory processes.
The mechanism of action of Z-YVADLD-FMK involves its interaction with caspase-1 and caspase-4. By binding to these enzymes, it prevents them from cleaving their substrates, thereby inhibiting apoptosis and inflammation:
Z-YVADLD-FMK has several important applications in scientific research:
Caspase-1 serves as the effector protease within inflammasome complexes, which function as cytosolic signaling platforms that detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation through proximity-induced autoproteolysis, caspase-1 catalyzes the proteolytic maturation of pro-inflammatory cytokines interleukin-1β and interleukin-18 into their biologically active forms. Beyond cytokine processing, caspase-1 directly executes an inflammatory form of programmed cell death termed pyroptosis through cleavage of gasdermin D. The N-terminal fragment of cleaved gasdermin D oligomerizes within the plasma membrane, forming pores that disrupt ionic gradients and induce osmotic lysis, thereby releasing intracellular contents that amplify inflammatory responses [2] [5].
Table 1: Caspase-1-Mediated Cell Death Pathways
| Cell Death Pathway | Key Effector Mechanism | Morphological Features | Inflammatory Outcome |
|---|---|---|---|
| Pyroptosis | Gasdermin D pore formation | Cell swelling, plasma membrane rupture | High (IL-1β/IL-18 release, DAMP liberation) |
| Caspase-1-Dependent Apoptosis | Caspase-3/7 activation via Bid-caspase-9 axis | Membrane blebbing, cell shrinkage, nuclear condensation | Moderate (limited cytokine release) |
| PANoptosis | Hybrid activation of pyroptosis/apoptosis/necroptosis executers | Combined features of multiple death pathways | Very high (synergistic inflammatory signaling) |
Research has revealed remarkable plasticity in caspase-1-mediated cell death mechanisms depending on cellular context. In gasdermin D-deficient macrophages, caspase-1 activation redirects cell fate from pyroptosis towards apoptosis through engagement of the intrinsic apoptotic pathway. This alternative pathway involves caspase-1-mediated Bid cleavage, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3. This Bid-caspase-9-caspase-3 axis represents a compensatory cell death mechanism when the primary pyroptotic pathway is compromised [2]. Furthermore, caspase-1 can initiate a hybrid cell death pathway termed PANoptosis, particularly evident during bacterial infections such as Enterococcus faecalis invasion of macrophages. In this integrated process, caspase-1 inhibition simultaneously suppresses pyroptotic and apoptotic markers while leaving necroptotic components unaffected, demonstrating the interconnected regulation of distinct cell death modalities [5].
The functional consequences of caspase-1 activation extend beyond immediate cell demise. Pyroptotic cell death facilitates pathogen expulsion from the host cell while liberating intracellular pathogens for phagocytic clearance. Simultaneously, the release of mature IL-1β and IL-18 recruits and activates immune cells, establishing an inflammatory microenvironment crucial for pathogen containment. The discovery of context-dependent outcomes following caspase-1 activation underscores the biological importance of Z-YVAD-FMK as a selective probe for dissecting these complex pathways without concurrent inhibition of apoptotic caspases.
The development of caspase-specific inhibitors represents a significant chapter in protease inhibitor pharmacology, originating from foundational work on cysteine protease inhibition. Early irreversible inhibitors exploited the nucleophilic character of the catalytic cysteine residue common to all caspases by incorporating electrophilic warheads such as chloromethylketone (CMK) and fluoromethylketone (FMK) groups. These moieties form stable thioether adducts with the active site cysteine, permanently inactivating the enzyme. The prototype pan-caspase inhibitor benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone (Z-VAD-FMK) demonstrated broad efficacy against multiple caspases in cellular models, establishing the peptide-FMK scaffold as a versatile platform for caspase inhibition [3] [6].
Table 2: Evolution of Fluoromethylketone Caspase Inhibitors
| Inhibitor Generation | Representative Compound | Key Advances | Major Limitations |
|---|---|---|---|
| First-Generation (1990s) | Z-VAD-FMK (pan-caspase) | Proof-of-concept for caspase inhibition in cells | Off-target cathepsin inhibition, fluoroacetate-mediated cytotoxicity |
| Second-Generation | Boc-D-FMK (pan-caspase) | Reduced peptide complexity | Poor caspase-2/6 inhibition, similar toxicity profile |
| Caspase-1 Optimized | Z-YVAD-FMK (caspase-1 selective) | Tetrapeptide structure enhancing caspase-1 specificity | Retained FMK-associated limitations in chronic administration |
| Novel Warhead | Q-VD-OPH (pan-caspase) | Difluorophenoxymethylketone warhead reducing off-target effects | Broader caspase inhibition profile than desired for specific studies |
Despite their utility as research tools, first-generation FMK inhibitors exhibited significant pharmacological limitations. Z-VAD-FMK demonstrates variable inhibitory potency across the caspase family, with reduced efficacy against caspase-2, caspase-5, caspase-6, and caspase-10. Furthermore, metabolic degradation of FMK-containing compounds releases fluoroacetate, which inhibits mitochondrial aconitase and induces necrotic cell death at higher concentrations. This off-target toxicity manifested as hepatic inflammation in vivo and confounded interpretation of cytoprotection studies [6] [9]. In lipopolysaccharide-activated macrophages, Z-VAD-FMK paradoxically induced apoptotic cell death independent of canonical caspase activation, suggesting complex interference with pro-survival signaling pathways. This phenomenon highlighted the existence of unknown Z-VAD-FMK-sensitive molecules crucial for macrophage survival during inflammatory responses [9].
The development of Z-YVAD-FMK emerged as a strategic refinement focused on caspase-1 selectivity. By incorporating a tyrosine residue at the P4 position (creating a tetrapeptide recognition sequence instead of the tripeptide Z-VAD sequence), Z-YVAD-FMK achieves superior selectivity for caspase-1 over executioner caspases involved in apoptosis. This structural optimization followed the understanding that caspase-1 preferentially cleaves after Tyr-Val-Ala-Asp motifs in natural substrates. The methyl ester modification (OMe) on the aspartic acid residue enhances cell permeability by masking the carboxylic acid functionality, allowing more efficient intracellular delivery than unmodified acidic peptides [1] [8]. While Z-YVAD-FMK represents a significant advance in caspase-1 targeting, it retains the FMK warhead-associated limitations that prompted further innovation, exemplified by compounds like Q-VD-OPH incorporating difluorophenoxymethylketone warheads with improved specificity profiles [6].
Z-YVAD-FMK (benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) trifluoroacetate salt embodies a rationally designed inhibitor optimized for selective caspase-1 interrogation. Its molecular architecture features: (1) a benzyloxycarbonyl (Z) group enhancing membrane permeability through hydrophobicity; (2) the tetrapeptide Tyr-Val-Ala-Asp recognition sequence conferring caspase-1 selectivity by matching the enzyme's substrate preference; (3) a methyl-esterified aspartic acid improving cellular uptake; and (4) the fluoromethylketone warhead enabling irreversible covalent modification of the catalytic cysteine (Cys285 in human caspase-1) [1] [8]. This configuration achieves approximately 100-fold greater potency against caspase-1 (IC₅₀ ≈ 30-100 nM) than against executioner caspases-3 and -7, enabling specific pathway modulation without broad suppression of apoptosis.
The inhibitor's mechanism involves nucleophilic attack by the catalytic cysteine thiolate on the electrophilic carbonyl carbon of the FMK group, followed by fluoride displacement and formation of a stable thioether-methylene adduct. This covalent modification permanently inactivates the enzyme, making Z-YVAD-FMK particularly suitable for experiments requiring sustained caspase-1 inhibition despite ongoing inflammasome activation [1]. Biochemical characterization demonstrates that Z-YVAD-FMK effectively blocks caspase-1-mediated processing of interleukin-1β and interleukin-18 in diverse cellular models, including macrophages stimulated with bacterial components or aluminum hydroxide adjuvants [1] [2].
Table 3: Research Applications and Validation of Z-YVAD-FMK
| Experimental System | Concentration Range | Key Inhibitory Effects Demonstrated | Validation Approach |
|---|---|---|---|
| Caco-2 Colon Cancer Cells | 100 μmol/L | Complete abrogation of butyrate-induced growth inhibition and caspase cascade activation | Comparison with untreated controls; caspase activity assays [1] |
| Bone Marrow Dendritic Cells | 30-100 μmol/L | Blockade of alum-induced caspase-1 activation and IL-1β release in MyD88-deficient cells | Immunoblot for caspase-1 p10; cytokine ELISA [1] |
| Enterococcus faecalis-Infected Macrophages* | 30 μmol/L | Suppression of pyroptosis and apoptosis markers; reduced IL-1β/IL-18 mRNA | PI staining; Western blot for GSDMD-N, cleaved caspase-3; RT-qPCR [5] |
| Salmonella-Infected GSDMD-Deficient Macrophages | 50-100 μmol/L | Inhibition of caspase-1-dependent apoptotic morphology and caspase-3 activation | Morphological analysis; immunoblot for cleaved caspase-3 [2] |
In research applications, Z-YVAD-FMK has proven indispensable for elucidating caspase-1-specific functions. In Caco-2 human colon carcinoma cells, Z-YVAD-FMK (100 μmol/L) completely abolished butyrate-induced growth inhibition and apoptotic signaling, demonstrating caspase-1's essential role in this physiological response [1]. Similarly, when investigating inflammasome activation by crystalline adjuvants, Z-YVAD-FMK blocked interleukin-1β release even in MyD88-deficient dendritic cells, confirming that this pathway operates independently of canonical Toll-like receptor signaling [1].
Perhaps most significantly, Z-YVAD-FMK has revealed caspase-1's functional versatility in cell death regulation. In gasdermin D-deficient systems, including RAW264.7 macrophages and primary cortical neurons, the inhibitor prevented caspase-1-dependent apoptosis following inflammasome activation or oxygen-glucose deprivation [2]. Similarly, during Enterococcus faecalis infection of macrophages, which induces concurrent pyroptosis, apoptosis, and necroptosis (PANoptosis), Z-YVAD-FMK pretreatment simultaneously suppressed pyroptotic (gasdermin D cleavage) and apoptotic (caspase-3 activation) markers while necroptotic signaling (phosphorylated mixed lineage kinase domain-like pseudokinase) remained elevated [5]. This differential inhibition confirmed caspase-1's central role in coordinating multiple cell death pathways while providing experimental leverage to disentangle their individual contributions to antimicrobial defense.
These findings establish Z-YVAD-FMK as a critical pharmacological tool for dissecting caspase-1 biology with precision unmatched by pan-caspase inhibitors. Its continued application promises deeper insights into inflammasome regulation, inflammatory cell death, and potential therapeutic strategies targeting caspase-1 hyperactivity in autoinflammatory disorders, while its limitations underscore the need for next-generation inhibitors with enhanced selectivity and reduced off-target effects.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6